molecular formula C13H13ClFN3O4S B2807325 N-(3-chloro-4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893340-01-7

N-(3-chloro-4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2807325
CAS RN: 893340-01-7
M. Wt: 361.77
InChI Key: OHLSQDBVDAXYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR-Inhibitor-172 and is commonly used as a research tool to study cystic fibrosis.

Scientific Research Applications

Detection of Environmental Contaminants

A study developed a direct enzyme-linked immunosorbent assay (ELISA) for quantitating the herbicide metosulam in soil and water, showcasing the utility of sulfonamide compounds in environmental monitoring. The ELISA had a detection limit of 0.3 ng.mL(-1) and proved to be a reliable alternative to conventional residue analysis techniques for quantifying metosulam, demonstrating the potential of sulfonamide-based assays in environmental science (Parnell & Hall, 1998).

Antitumor Properties

Research into sulfonamide derivatives aimed at designing potent antitumor agents with low toxicity has led to the synthesis of compounds combining 5-fluorouracil and nitrogen mustard. These compounds showed high antitumor activity and low toxicity in mice, indicating the potential of sulfonamide derivatives as antitumor drugs (Z. Huang, Z. Lin, & J. Huang, 2001).

Interaction with Biological Molecules

Studies on sulfonamide compounds have also explored their interactions with biological molecules, such as hemoglobin. Research on heterocyclic benzene sulfonamide compounds and their interaction with hemoglobin through fluorescence quenching and molecular modeling techniques has provided insights into the conformational changes and the nature of intermolecular forces, highlighting the significance of these compounds in biological and therapeutic processes (Samane Naeeminejad et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4) .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase leads to a decrease in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

Similar compounds have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species .

Result of Action

The inhibition of EGFR tyrosine kinase by this compound can lead to a decrease in malignant cell proliferation . In addition, it has been shown to induce apoptosis in cancer cells . This is achieved by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O4S/c1-7-11(12(19)18(3)13(20)17(7)2)23(21,22)16-8-4-5-10(15)9(14)6-8/h4-6,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLSQDBVDAXYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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